molecular formula C12H17NO2S B1470187 2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid CAS No. 1537688-27-9

2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid

Cat. No.: B1470187
CAS No.: 1537688-27-9
M. Wt: 239.34 g/mol
InChI Key: FKHANTBVMLKVCF-UHFFFAOYSA-N
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Description

2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(thiophen-3-ylmethyl)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-12(15)7-10-1-4-13(5-2-10)8-11-3-6-16-9-11/h3,6,9-10H,1-2,4-5,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHANTBVMLKVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid, with the CAS number 1537688-27-9, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes involved in inflammatory processes. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in therapeutic contexts.

The molecular formula of this compound is C₁₂H₁₇NO₂S, with a molecular weight of 239.34 g/mol. Its structure includes a piperidine ring substituted with a thiophene moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₇NO₂S
Molecular Weight239.34 g/mol
CAS Number1537688-27-9

Research indicates that this compound acts primarily as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in the synthesis of prostaglandin E₂ (PGE₂), a mediator of inflammation and pain. Inhibition of mPGES-1 can lead to reduced levels of PGE₂, thereby alleviating inflammatory responses associated with various diseases such as arthritis and cancer .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit selective inhibitory activity against mPGES-1. For instance, derivatives in the same chemical family showed IC₅₀ values in the low micromolar range against A549 lung cancer cell lines, indicating potential for use in cancer therapy .

Table 1: Inhibitory Activity against mPGES-1

CompoundIC₅₀ (µM)Cell Line Tested
Compound 1c5.0A549
Compound 2c3.5A549

Apoptosis Induction

Further investigations revealed that exposure to these compounds resulted in cell cycle arrest at the G₀/G₁ phase after 24 hours, with subsequent increases in the subG₀/G₁ fraction over longer exposure times (48 and 72 hours), suggesting an apoptotic effect . This characteristic positions these compounds as promising candidates for further development in cancer therapeutics.

Case Studies

A notable study evaluated the anti-inflammatory effects of related compounds in animal models. Mice treated with these inhibitors exhibited significantly reduced paw swelling and inflammatory markers compared to controls. These findings underscore the potential therapeutic applications of mPGES-1 inhibitors in managing chronic inflammatory conditions .

Future Directions

Given the promising results regarding the biological activity of this compound and its derivatives, future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate detailed pathways affected by mPGES-1 inhibition.
  • Development of Derivatives : To enhance potency and selectivity towards mPGES-1.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid
Reactant of Route 2
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2-{1-[(Thiophen-3-yl)methyl]piperidin-4-yl}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.